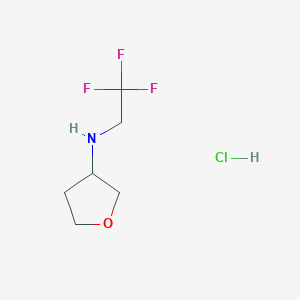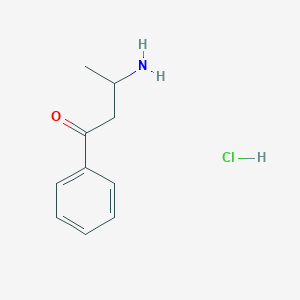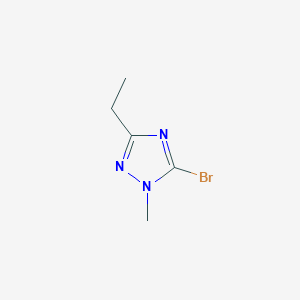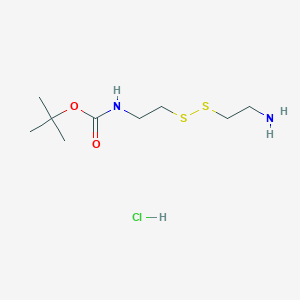
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one
Descripción general
Descripción
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one (2-BFMP) is a small organic molecule that has been the subject of a number of scientific studies. 2-BFMP has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, 2-BFMP has been shown to have potential applications in laboratory experiments, as it can be used to modify proteins and nucleic acids.
Aplicaciones Científicas De Investigación
Role in Cancer Research
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one is utilized in cancer research, specifically in the development of MEK inhibitors. These inhibitors are significant in cancer therapy, as they exhibit cellular potency and can inhibit ERK phosphorylation in tumors. For instance, a study by Wallace et al. (2006) described the discovery of a new class of ATP noncompetitive MEK inhibitors, demonstrating the importance of such compounds in cancer treatment.
Synthesis and Development of Biologically Active Compounds
The chemical is an intermediate in synthesizing various biologically active compounds. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, which is crucial in creating a range of active pharmaceutical ingredients.
Halogen-rich Intermediate for Synthesis of Pyridines
In the synthesis of pentasubstituted pyridines, compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one act as valuable intermediates. Research by Wu et al. (2022) shows the use of halogen-rich intermediates to generate pyridines with desired functionalities for medicinal chemistry.
Versatility in Organic Synthesis
This compound is a versatile agent in organic synthesis, useful for various functionalization processes. Stroup et al. (2007) discussed the chemoselective functionalization of related pyridines, demonstrating the significance of such compounds in synthetic chemistry.
Development of New Fluorophores
Compounds like 2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one contribute to the creation of new fluorophores, essential in biomedical applications. Park et al. (2015) reported the synthesis of indolizino[3,2-c]quinolines, showing the compound's potential in developing fluorescent probes.
Propiedades
IUPAC Name |
2-bromo-3-fluoro-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-2-4(10)5(8)6(9)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSCDNIXOALVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-1-methylpyridin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)
![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)
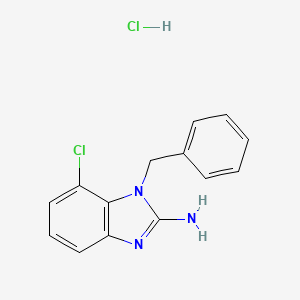
![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)

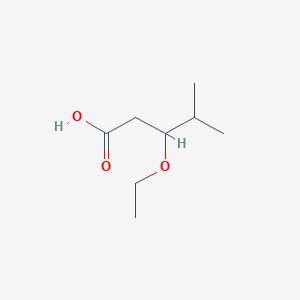
![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

